2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine
Description
2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine is a complex organic compound featuring a pyridoindole core structure
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
pyridin-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C17H15N3O/c21-17(16-7-3-4-9-18-16)20-10-8-15-13(11-20)12-5-1-2-6-14(12)19-15/h1-7,9,19H,8,10-11H2 |
InChI Key |
CEVDXBXXEDEDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridoindole core, which can be synthesized through a Fischer indole synthesis. This involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole structure .
Subsequently, the indole derivative undergoes a series of functional group transformations to introduce the pyridine moiety. This can involve reactions such as halogenation, nucleophilic substitution, and coupling reactions under controlled conditions to ensure the correct positioning of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the production yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Synthetic Applications
- Building Blocks in Organic Synthesis :
- Catalytic Applications :
Case Studies
- Inhibition of PI3Kδ Pathway :
-
Synthesis of Novel Anticancer Agents :
- Researchers synthesized a library of compounds based on the pyridoindole scaffold that demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the unique binding interactions facilitated by the nitrogen-rich structure of the indole moiety .
Mechanism of Action
The mechanism by which 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound shares a similar core structure but lacks the carbonyl and pyridine functionalities.
9H-Pyrido[3,4-b]indole: Another related compound, differing in the degree of hydrogenation and functional groups.
Uniqueness
2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine is unique due to its specific combination of the pyridoindole core with a carbonyl group and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine is a compound of interest due to its potential biological activities. This article reviews recent findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
- IUPAC Name : 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine
- Molecular Formula : C₁₁H₈N₄O
- Molecular Weight : 216.24 g/mol
- CAS Number : 687133-83-1
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrido[4,3-b]indole exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds derived from pyrido[4,3-b]indole were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | MIC (μg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 25 |
| Compound C | Pseudomonas aeruginosa | 50 |
These findings suggest that modifications to the pyrido[4,3-b]indole structure can enhance its efficacy against resistant bacterial strains .
Anticancer Activity
The compound has also been explored for its anticancer properties:
- Mechanism of Action : Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.
- Case Studies : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to control groups.
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results highlight the potential of 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine as a candidate for further cancer research .
Neuroprotective Effects
Emerging research has pointed to neuroprotective effects of pyrido[4,3-b]indole derivatives:
- In vivo Studies : Animal models subjected to neurotoxic agents showed improved outcomes when treated with the compound. Behavioral assessments indicated enhanced cognitive function and reduced neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
